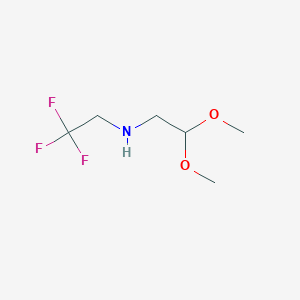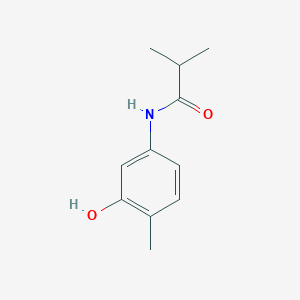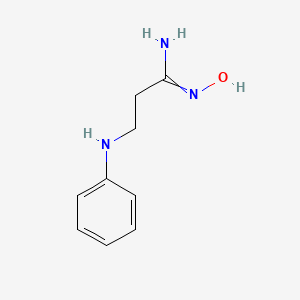
n-Hydroxy-3-(phenylamino)propanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Hydroxy-3-(phenylamino)propanimidamide is an organic compound with the molecular formula C₉H₁₃N₃O. It is known for its potential applications in medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of a hydroxy group, a phenylamino group, and a propanimidamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Hydroxy-3-(phenylamino)propanimidamide typically involves the reaction of 3-(phenylamino)propanimidamide with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general procedure involves:
Starting Materials: 3-(phenylamino)propanimidamide and hydroxylamine.
Reaction Conditions: The reaction is usually conducted in an aqueous or alcoholic medium at a temperature range of 0-25°C.
Catalysts and Reagents: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This ensures a consistent and high-yield production of the compound. The process involves:
Raw Material Handling: Ensuring the purity and quality of starting materials.
Reaction Optimization: Fine-tuning reaction parameters such as temperature, pH, and reaction time.
Purification: Using techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
n-Hydroxy-3-(phenylamino)propanimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The imidamide moiety can be reduced to form amines.
Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
n-Hydroxy-3-(phenylamino)propanimidamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of n-Hydroxy-3-(phenylamino)propanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and phenylamino moiety play crucial roles in binding to these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- n-Hydroxy-3-(phenylamino)propanamide
- n-Hydroxy-3-(phenylamino)butanimidamide
- n-Hydroxy-3-(phenylamino)pentanimidamide
Uniqueness
n-Hydroxy-3-(phenylamino)propanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, reaction rates, and therapeutic potentials.
Properties
Molecular Formula |
C9H13N3O |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
3-anilino-N'-hydroxypropanimidamide |
InChI |
InChI=1S/C9H13N3O/c10-9(12-13)6-7-11-8-4-2-1-3-5-8/h1-5,11,13H,6-7H2,(H2,10,12) |
InChI Key |
HHLIUUYYYZDKEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCCC(=NO)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

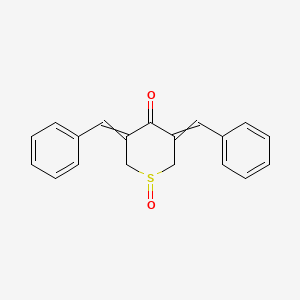
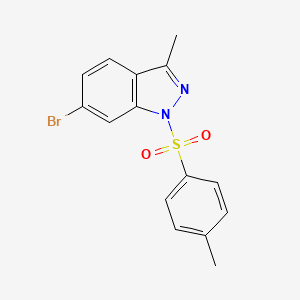
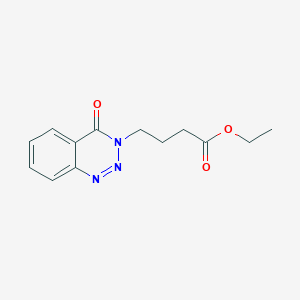
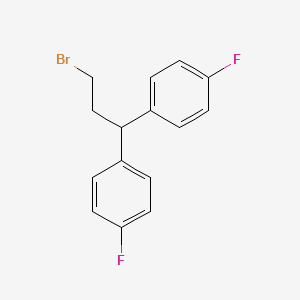
![Ethyl 4-[(8-phenyloctyl)amino]benzoate](/img/structure/B8552726.png)
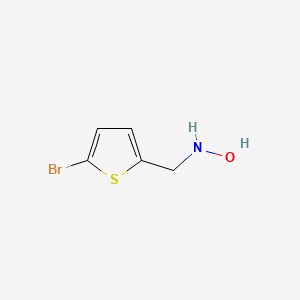
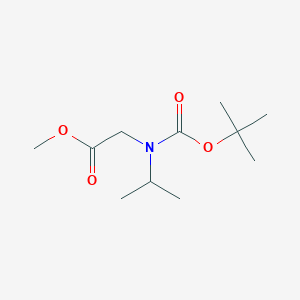
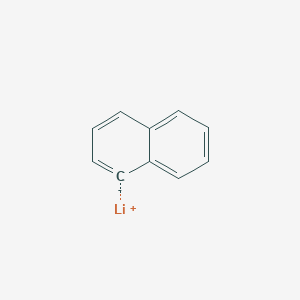
![5-tert-butyl-2-[2-[tert-butyl(dimethyl)silyl]oxyethyl]pyrazol-3-amine](/img/structure/B8552766.png)
![6-(3,5-Dimethylisoxazol-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B8552770.png)

